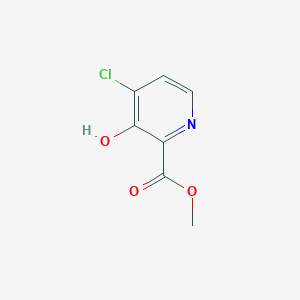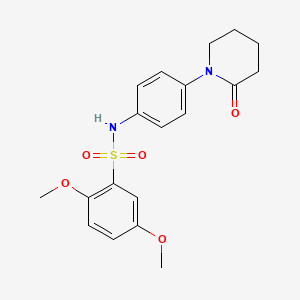
2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The thietane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted thietane derivatives
Aplicaciones Científicas De Investigación
2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the synthesis of materials with unique properties, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules .
Comparación Con Compuestos Similares
2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid: Similar structure but with additional oxygen atoms.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in similar synthetic applications but in ionic liquid form
Uniqueness: 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid is unique due to the presence of the thietane ring and the Boc protecting group, which provide it with distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology .
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]thietan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(4-7(12)13)5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZGJYSWRVVWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CSC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)





![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)



![N-[2-(methylsulfanyl)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2695492.png)
![4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B2695495.png)
![5-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2695497.png)
